![molecular formula C13H20N2O B159390 2-(4-Isobutylphenyl)propanohydrazide CAS No. 127222-69-9](/img/structure/B159390.png)
2-(4-Isobutylphenyl)propanohydrazide
Overview
Description
2-(4-Isobutylphenyl)propanohydrazide is a chemical compound with the molecular formula C13H20N2O . It has a molecular weight of 220.31 . The IUPAC name for this compound is 2-[4-(2-methylpropyl)phenyl]propanehydrazide .
Synthesis Analysis
The synthesis of 2-(4-isobutylphenyl)propanohydrazide involves the reaction of the ester of ibuprofen with hydrazine hydrate in ethanol . The reaction mixture is gradually raised to 95-100 °C and maintained for 12 hours . After completion of the reaction, the mixture is concentrated under reduced pressure, and the residue is filtered and washed several times with water . The solid obtained is purified by crystallization from ethanol, filtered, and dried to give the pure compound .Molecular Structure Analysis
The InChI code for 2-(4-Isobutylphenyl)propanohydrazide is 1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16) . This indicates the presence of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
2-(4-Isobutylphenyl)propanohydrazide has a boiling point of 395.8ºC at 760 mmHg and a melting point of 76ºC . It has a density of 1.023g/cm³ . The compound is also characterized by its molecular weight of 220.31 and its molecular formula of C13H20N2O .Scientific Research Applications
Optical Properties and Applications
- Nonlinear Optical Properties: Compounds including 2-(4-isobutylphenyl)propanohydrazide demonstrate significant third-order nonlinear optical properties. These properties suggest potential applications in optical devices such as optical limiters and switches (Naseema et al., 2012).
Chemical Synthesis and Derivatives
- Pyrazoline Derivatives: The compound serves as a precursor in the synthesis of novel pyrazoline derivatives. These derivatives have been structurally characterized and are of interest in various chemical research applications (Ali I. Al-jobury et al., 2016).
- Thiazolyl Hydrazones: It is used in the synthesis of novel thiazolyl hydrazone derivatives, which exhibit promising antimicrobial activity against various bacterial and fungal strains (Anbazhagan & Sankaran, 2015).
Biochemical and Medical Research
- Cyclooxygenase-2 Inhibition: New hydrazide derivatives synthesized from 2-(4-isobutylphenyl)propanohydrazide have shown potential as inhibitors of the cyclooxygenase-2 enzyme, indicating possible anti-inflammatory applications (El Bakri et al., 2022).
Environmental and Green Chemistry Applications
- CO2 Valorization: The compound has been used in environmentally friendly synthesis methods, such as the electrocarboxylation of organic halides, serving as a greener approach to synthesize important pharmaceuticals (Mena et al., 2019).
Safety And Hazards
The safety data sheet for 2-(4-isobutylphenyl)propanohydrazide indicates that it may cause skin irritation and serious eye irritation . In case of inhalation, it is recommended to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with the skin, it is advised to wash off with soap and plenty of water . If ingested, one should rinse the mouth with water and not induce vomiting .
properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]propanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(16)15-14/h4-7,9-10H,8,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDPFQDYGHWBBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371520 | |
Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutylphenyl)propanohydrazide | |
CAS RN |
127222-69-9 | |
Record name | 2-(4-ISOBUTYLPHENYL)PROPANOHYDRAZIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.